N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine
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Overview
Description
CF₂H-benzimidazole , is a fascinating compound with a unique structure It contains a benzimidazole core functionalized with a difluoromethyl group
Preparation Methods
Synthetic Routes: Several synthetic routes exist for CF₂H-benzimidazole. One common approach involves introducing the difluoromethyl group onto the benzimidazole scaffold. This can be achieved through nucleophilic substitution or radical-based methods.
Reaction Conditions:Nucleophilic Substitution: Reaction of benzimidazole derivatives with difluoromethylating agents (e.g., ClCF₂H) leads to the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to access CF₂H-benzimidazole.
Chemical Reactions Analysis
Reactivity: CF₂H-benzimidazole participates in various reactions:
Electrophilic Substitution: It can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: Nucleophiles can replace the difluoromethyl group.
Radical Reactions: Radical chemistry allows site-selective difluoromethylation, especially in heteroaromatics.
ClCF₂H: Used for X–CF₂H bond formation.
Novel Difluorocarbene Reagents: Non-ozone-depleting alternatives for X–H insertion.
Major Products: The major products depend on the specific reaction conditions and substrates. CF₂H-benzimidazole derivatives find applications in drug discovery and materials science.
Scientific Research Applications
CF₂H-benzimidazole has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.
Materials Science: It contributes to the development of novel materials with unique properties.
Process Chemistry: Interest in its synthetic utility drives process optimization.
Mechanism of Action
The precise mechanism by which CF₂H-benzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
CF₂H-benzimidazole stands out due to its difluoromethyl group. Similar compounds include fluxapyroxad and benzovindiflupyr , which also incorporate difluoromethyl moieties .
Properties
Molecular Formula |
C10H11F2N3 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H11F2N3/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12/h2-5,10,13H,6H2,1H3 |
InChI Key |
JHWMYJSMCLKAGA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1C(F)F |
Origin of Product |
United States |
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